Home > Products > Screening Compounds P81968 > KRAS G12C inhibitor 40
KRAS G12C inhibitor 40 -

KRAS G12C inhibitor 40

Catalog Number: EVT-12556667
CAS Number:
Molecular Formula: C34H36ClFN10O2
Molecular Weight: 671.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 40, known as AMG 510 or sotorasib, represents a significant advancement in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. This compound is notable for being the first Food and Drug Administration-approved drug that directly inhibits the KRAS protein, which has historically been deemed "undruggable" due to its complex structure and function in cancer biology. The development of AMG 510 has opened new avenues for treating patients with KRAS G12C mutations, which are prevalent in various cancers, particularly lung cancer.

Source and Classification

AMG 510 was developed by Amgen Inc. and is classified as an irreversible covalent inhibitor. It specifically targets the KRAS G12C mutant protein by forming a covalent bond with cysteine-12 located in the switch II pocket of the KRAS protein. This mechanism effectively locks KRAS in its inactive state, thereby inhibiting its role in promoting cell proliferation and survival in cancerous cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG 510 involves several key steps that enhance efficiency and scalability. The initial step includes the reaction of an amide with oxalyl chloride to produce an intermediate compound. This intermediate is then subjected to cyclization under basic conditions to yield a racemic dione compound. Chiral separation is performed using dibenzoyl-d-tartaric acid to isolate the desired atropisomeric form of the compound .

Molecular Structure Analysis

Structure and Data

AMG 510 features a unique molecular structure characterized by its quinazolinone core and acrylamide moiety, which are crucial for its binding affinity to KRAS G12C. The compound's structure allows it to effectively occupy the switch II pocket of the KRAS protein when it is in its inactive GDP-bound state. The specific arrangement of functional groups within AMG 510 contributes to its potency and selectivity against the mutant form of KRAS .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing AMG 510 include:

  1. Formation of Intermediates: The reaction between amide and oxalyl chloride produces an acyl chloride intermediate.
  2. Cyclization: The urea derivative undergoes cyclization to form a racemic dione.
  3. Chiral Separation: Utilizing chiral acids allows for the isolation of specific enantiomers.
  4. Cross-Coupling: Palladium-catalyzed coupling reactions are employed to build complex biaryl structures essential for biological activity.
  5. Final Modifications: Deprotection and acylation steps finalize the synthesis, yielding pure AMG 510 ready for pharmacological testing .
Mechanism of Action

Process and Data

AMG 510 operates by covalently binding to cysteine-12 within the switch II pocket of the KRAS G12C protein. This binding inhibits the intrinsic GTPase activity of KRAS, preventing it from transitioning into its active GTP-bound form. As a result, cell signaling pathways that promote tumor growth are disrupted, leading to reduced proliferation of cancer cells expressing this mutation . Clinical data indicate that patients treated with AMG 510 show varying degrees of response, with some achieving partial responses or stable disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMG 510 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 491 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: Exhibits stability under physiological conditions but requires careful handling due to its reactive nature as a covalent inhibitor.

Pharmacokinetic studies show that AMG 510 reaches maximum serum concentration within hours after administration, with an elimination half-life conducive for once-daily dosing regimens .

Applications

Scientific Uses

AMG 510 is primarily utilized in clinical settings for treating patients with advanced NSCLC that harbor KRAS G12C mutations. Its approval marks a pivotal moment in oncology, as it directly targets one of the most common oncogenic mutations found in human cancers. Ongoing research aims to explore combination therapies involving AMG 510 with other agents to overcome resistance mechanisms observed in some patients . Additionally, studies continue to investigate potential applications in other cancers exhibiting similar mutations.

The development and approval of AMG 510 not only provide a new therapeutic option but also serve as a model for future drug development targeting other historically challenging oncogenic mutations within the RAS family .

Properties

Product Name

KRAS G12C inhibitor 40

IUPAC Name

2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1,2,4-triazol-1-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile

Molecular Formula

C34H36ClFN10O2

Molecular Weight

671.2 g/mol

InChI

InChI=1S/C34H36ClFN10O2/c1-42-13-3-5-25(42)20-48-34-40-28-19-43(29-6-2-4-23-7-8-27(36)32(35)31(23)29)14-10-26(28)33(41-34)44-16-17-46(24(18-44)9-12-37)30(47)11-15-45-22-38-21-39-45/h2,4,6-8,11,15,21-22,24-25H,3,5,9-10,13-14,16-20H2,1H3/b15-11+/t24-,25-/m0/s1

InChI Key

BLVBQVLTXVPOLH-LPMFOMBZSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=CN7C=NC=N7

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C=C/N7C=NC=N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.